An In-depth Technical Guide to Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a key heterocyclic building block, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a reactive cyano group and a ketone functionality within a protected pyrrolidine ring, make it a versatile intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its prominent application in the development of targeted therapeutics, particularly kinase inhibitors. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel pharmaceutical agents.
Chemical Properties and Data
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, also known by its synonym 1-Boc-3-cyano-4-pyrrolidinone, is a white to off-white crystalline powder.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and slightly soluble in water.[1] The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances its stability and allows for controlled reactions at other functional sites. The presence of both a cyano and a keto group provides two reactive centers for diverse chemical transformations.
Table 1: Physicochemical Properties of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate [1][2][3][4][5]
| Property | Value |
| CAS Number | 175463-32-8 |
| Molecular Formula | C₁₀H₁₄N₂O₃ |
| Molecular Weight | 210.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 90-95 °C |
| Boiling Point | >250 °C (decomposes) |
| Density | ~1.25 g/cm³ (estimated) |
Synthesis of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
A common and effective method for the synthesis of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate involves the intramolecular cyclization of an acyclic precursor. The following experimental protocol is based on established literature procedures.[6]
Experimental Protocol: Dieckmann Condensation
Reaction Scheme:
Figure 1: Synthesis of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate.
Materials:
-
Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate
-
Sodium metal
-
Anhydrous ethanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (4 g, 0.17 mol) in anhydrous ethanol (100 mL) under an inert atmosphere.
-
Heat the solution to reflux.
-
Slowly add a solution of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (16.5 g) dissolved in anhydrous ethanol (50 mL) to the refluxing sodium ethoxide solution.
-
Continue refluxing the reaction mixture for 1 hour.[6]
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in water (100 mL) and wash with ethyl acetate (2 x 30 mL) to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to 4 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by filtration and washing with a small amount of cold ethyl acetate to yield the desired product as a white solid.[6]
Yield: 68%[6]
Applications in Drug Discovery and Development
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate is a valuable building block in the synthesis of various pharmaceutical agents, most notably kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.
Synthesis of Tyrosine Kinase 2 (Tyk2) Inhibitors
This pyrrolidinone derivative has been instrumental in the development of novel macrocyclic inhibitors of Tyrosine Kinase 2 (Tyk2).[7][8][[“]] Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling pathways of several cytokines, making it an attractive target for the treatment of inflammatory and autoimmune diseases.[10] The synthesis of these inhibitors often involves the reaction of the 3-cyano-4-oxopyrrolidine intermediate with other functionalized molecules to construct the final macrocyclic structure.
While a specific, detailed experimental protocol for the direct conversion of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate to a named Tyk2 inhibitor is not publicly available in the search results, the general synthetic strategy can be illustrated.
Conceptual Workflow for Tyk2 Inhibitor Synthesis:
Figure 2: Conceptual workflow for the synthesis of Tyk2 inhibitors.
Biological Significance of the Cyanopyrrolidine Scaffold
The cyanopyrrolidine moiety is a recognized pharmacophore with diverse biological activities. Derivatives of cyanopyrrolidine have been identified as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV) and prolyl endopeptidase (PREP).[11][12] The nitrile group in these compounds can form reversible covalent bonds with the active site serine residues of these proteases, leading to their inhibition.[13] The hydrolytic metabolism of some cyanopyrrolidine-containing drugs is also a subject of study, with dipeptidyl peptidases playing a role in the conversion of the nitrile group to a carboxylic acid.[14] While the direct biological activity of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate itself is not extensively documented, its role as a precursor to potent enzyme inhibitors highlights the importance of this structural motif in drug design.
Conclusion
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined synthesis and the presence of multiple reactive sites make it an ideal starting material for the construction of complex molecular architectures. The successful application of this compound in the development of Tyk2 inhibitors underscores its potential for the discovery of new therapeutics for a range of diseases. This guide provides essential technical information to facilitate its use in research and development settings. Further exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly continue to expand its utility in the creation of next-generation medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate | C10H14N2O3 | CID 2756790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. nbinno.com [nbinno.com]
- 6. 1-Boc-3-cyano-4-oxopyrrolidine | 175463-32-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. WO2023109120A1 - Tyk2 inhibitors and compositions and methods thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
